An In-depth Technical Guide to Methyl 4-phenylthiazole-2-carboxylate and its Core Properties for Scientific Professionals
An In-depth Technical Guide to Methyl 4-phenylthiazole-2-carboxylate and its Core Properties for Scientific Professionals
This guide provides a comprehensive technical overview of Methyl 4-phenylthiazole-2-carboxylate, a heterocyclic compound of significant interest to researchers and professionals in drug discovery and development. While direct experimental data for this specific molecule is limited in publicly accessible literature, this document synthesizes information from closely related analogues and foundational chemical principles to offer robust, actionable insights. We will delve into its physicochemical characteristics, plausible synthetic routes, spectroscopic signatures, potential reactivity, and the broad biological landscape of the 4-phenylthiazole scaffold.
Core Physicochemical and Structural Characteristics
The foundational properties of a molecule are critical for its application in research and development. The table below summarizes the key identifiers and physicochemical properties of Methyl 4-phenylthiazole-2-carboxylate and its close structural relatives. It is important to note that while a definitive CAS number for the target molecule was not found, the properties of the corresponding ethyl ester and the isomeric methyl ester provide a strong basis for estimation.
| Property | Methyl 4-phenylthiazole-2-carboxylate (Estimated) | Ethyl 4-phenylthiazole-2-carboxylate[1] | Methyl 2-phenylthiazole-4-carboxylate[2] | 4-Phenylthiazole-2-carboxylic acid[3][4] |
| Chemical Structure | ![]() |


CAS Number Not available31877-30-27113-02-259020-44-9Molecular Formula C₁₁H₉NO₂SC₁₂H₁₁NO₂SC₁₁H₉NO₂SC₁₀H₇NO₂SMolecular Weight 219.26 g/mol 233.29 g/mol 219.26 g/mol 205.23 g/mol Melting Point Not availableNot availableYellow oil93-97 °C (decomposes)[3]Boiling Point Not availableNot availableNot availableNot availableSolubility Expected to be soluble in organic solvents like THF, ethyl acetate, and methanol.Not availableNot availableNot available
Synthesis and Methodologies
Proposed Synthesis of Methyl 4-phenylthiazole-2-carboxylate
The proposed synthesis involves a two-step process starting from commercially available reagents. The key steps are the formation of a thioamide followed by a cyclization reaction with a methyl 2-chloro-3-oxobutanoate.
Caption: Proposed synthetic workflow for Methyl 4-phenylthiazole-2-carboxylate.
Step-by-Step Protocol:
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Thioamide Formation (if starting from benzonitrile): In a round-bottom flask, dissolve benzonitrile in an appropriate solvent such as pyridine. Add phosphorus pentasulfide (P₄S₁₀) portion-wise while stirring. Heat the reaction mixture under reflux for several hours. Monitor the reaction by thin-layer chromatography (TLC). Upon completion, cool the mixture and pour it into water. Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure to yield thiobenzamide.
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Cyclization: To a solution of thiobenzamide in a suitable solvent like tetrahydrofuran (THF), add a base such as sodium hydride (NaH) at 0 °C to deprotonate the thioamide. Stir the mixture for 30 minutes, then add methyl 2-chloro-3-oxobutanoate dropwise. Allow the reaction to warm to room temperature and then heat to reflux for 18 hours.[2] After cooling, concentrate the reaction mixture under vacuum. Dilute the residue with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous magnesium sulfate.
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Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure Methyl 4-phenyl-5-methylthiazole-2-carboxylate.
Spectroscopic Analysis
The structural elucidation of Methyl 4-phenylthiazole-2-carboxylate would rely on a combination of spectroscopic techniques. Based on the analysis of its isomers and related derivatives, the following spectral characteristics are anticipated.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the phenyl group, the thiazole ring proton, and the methyl ester protons. The phenyl protons will likely appear as multiplets in the range of δ 7.3-8.0 ppm. The proton on the thiazole ring is expected to be a singlet around δ 8.0-8.5 ppm. The methyl ester protons will present as a sharp singlet at approximately δ 3.9-4.1 ppm. For comparison, the ¹H NMR of the isomeric Methyl 2-phenylthiazole-4-carboxylate shows signals at δ 8.14 (s, 1H, thiazole-H), 8.00 (m, 2H, Ar-H), and 7.46-7.42 (m, 3H, Ar-H).[2]
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¹³C NMR: The carbon NMR spectrum will provide key information about the carbon framework. The carbonyl carbon of the ester is expected to resonate in the downfield region, around δ 160-165 ppm. The carbons of the thiazole ring will likely appear between δ 115-165 ppm. The aromatic carbons of the phenyl group will be observed in the δ 125-135 ppm range. The methyl carbon of the ester will be found upfield, around δ 52-55 ppm.
Infrared (IR) Spectroscopy
The IR spectrum will be characterized by several key absorption bands. A strong carbonyl (C=O) stretching vibration from the ester group is expected around 1720-1740 cm⁻¹. The C=N and C=C stretching vibrations of the thiazole and phenyl rings will likely appear in the 1450-1600 cm⁻¹ region. C-H stretching vibrations of the aromatic ring will be observed above 3000 cm⁻¹.
Mass Spectrometry (MS)
The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (219.26 g/mol ). Common fragmentation patterns would involve the loss of the methoxy group (-OCH₃) or the entire ester group (-COOCH₃).
Reactivity and Biological Significance
The 4-phenylthiazole scaffold is a privileged structure in medicinal chemistry, known for its diverse biological activities. The reactivity of Methyl 4-phenylthiazole-2-carboxylate is primarily governed by the thiazole ring, the ester functionality, and the phenyl group.
Chemical Reactivity
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Ester Hydrolysis: The methyl ester can be readily hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions. This carboxylic acid derivative can then be used for further functionalization, such as amide bond formation.
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Reactions of the Thiazole Ring: The thiazole ring can undergo electrophilic substitution reactions, although it is generally less reactive than benzene. The electron-withdrawing nature of the carboxylate group at the 2-position will influence the regioselectivity of such reactions.
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Modification of the Phenyl Ring: The phenyl group can undergo typical electrophilic aromatic substitution reactions, such as nitration, halogenation, and Friedel-Crafts reactions.
Biological Activities of the 4-Phenylthiazole Scaffold
Derivatives of 4-phenylthiazole have been reported to exhibit a wide range of biological activities, making this a promising scaffold for drug discovery.[5][6]
Caption: Diverse biological activities associated with the 4-phenylthiazole scaffold.
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Antimicrobial and Antifungal Activity: Numerous studies have demonstrated the efficacy of 4-phenylthiazole derivatives against various bacterial and fungal strains.[6]
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Anticancer Activity: The 4-phenylthiazole moiety is present in several compounds that have shown promising cytotoxic effects against various cancer cell lines.[6]
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Anti-inflammatory and Antiviral Properties: Research has also indicated that compounds containing the 4-phenylthiazole core can possess anti-inflammatory and antiviral properties, including activity against HIV.[6]
The diverse biological profile of this scaffold underscores the potential of Methyl 4-phenylthiazole-2-carboxylate as a valuable intermediate for the synthesis of novel therapeutic agents.
Safety and Handling
While a specific safety data sheet (SDS) for Methyl 4-phenylthiazole-2-carboxylate is not available, general precautions for handling similar chemical compounds should be observed. Based on the data for related thiazole derivatives, this compound should be handled with care.
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Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses with side shields, chemical-resistant gloves, and a lab coat.
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Handling: Avoid inhalation of dust or vapors. Use in a well-ventilated area or under a chemical fume hood. Avoid contact with skin and eyes.
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Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
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First Aid: In case of contact with eyes, rinse immediately with plenty of water for at least 15 minutes. In case of skin contact, wash with soap and water. If inhaled, move to fresh air. Seek medical attention if irritation or other symptoms persist.
Conclusion
Methyl 4-phenylthiazole-2-carboxylate is a heterocyclic compound with significant potential as a building block in the synthesis of biologically active molecules. While direct experimental data for this specific ester is sparse, this guide has provided a comprehensive overview of its anticipated properties, plausible synthetic routes, and the rich biological context of the 4-phenylthiazole scaffold. By leveraging the available information on its close structural analogues, researchers and drug development professionals can effectively utilize this compound in their scientific endeavors. Further experimental investigation into the precise properties and biological activities of Methyl 4-phenylthiazole-2-carboxylate is warranted and will undoubtedly contribute to the advancement of medicinal chemistry.
References
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4-Amino-2-phenyl-thiazole-5-carboxylic acid methyl ester | C11H10N2O2S - PubChem. (n.d.). Retrieved from [Link]
- Improved process to prepare ethyl 4-methyl-2-(4-(2-methylpropyloxy)-3-cyanophenyl)-5-thiazolecarboxylate. (2012, March 15). Google Patents.
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5-Thiazolecarboxylic acid, 2-(3-cyano-4-(2-methylpropoxy)phenyl)-4-methyl-, ethyl ester | C18H20N2O3S - PubChem. (n.d.). Retrieved from [Link]
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(3-Aminopropyl)triethoxysilane - CAS Common Chemistry. (n.d.). Retrieved from [Link]
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2-methyl-4-phenyl-1,3-thiazole - Chemical Synthesis Database. (2025, May 20). Retrieved from [Link]
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Synthesis, Spectral Characteristics, and Molecular Structure of N-(2,2,2-Trichloro-1-((4-phenylthiazol-2-yl)amino)ethyl)carboxamides - MDPI. (2026, February 25). Retrieved from [Link]
- Synthesis, Antimicrobial and Anthelmintic Activity of 2-Amino-4-phenylthiazole Derivatives of Amino Acids and Peptides. (2010). Asian Journal of Chemistry, 22(4), 2909-2913.
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CAS 31877-30-2 | Ethyl 4-phenylthiazole-2-carboxylate | MFCD06738751 - Hoffman Fine Chemicals. (n.d.). Retrieved from [Link]
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Novel 4-phenylthiazol-2-amine derivatives: synthesis, antimicrobial and hemolytic activity. (n.d.). SSRN. Retrieved from [Link]
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